molecular formula C13H12FNO3 B11807256 Methyl 3-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate

Methyl 3-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate

Cat. No.: B11807256
M. Wt: 249.24 g/mol
InChI Key: PQLICBQHQCTYJK-UHFFFAOYSA-N
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Description

Methyl 3-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate is a useful research compound. Its molecular formula is C13H12FNO3 and its molecular weight is 249.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 3-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate is a synthetic compound belonging to the class of quinolones, which are known for their diverse biological activities. This article will explore its biological activity, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. The compound's mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. This action leads to the disruption of bacterial cell division and ultimately results in cell death.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli8 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa32 µg/mL
Candida albicans64 µg/mL

The compound acts by targeting the bacterial DNA replication machinery, specifically inhibiting the activity of DNA gyrase. This enzyme is essential for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. By inhibiting this enzyme, this compound effectively halts bacterial growth.

Case Studies and Research Findings

  • Study on Efficacy Against Multidrug-Resistant Strains :
    A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant strains of E. coli. The results demonstrated that the compound retained significant activity against these resistant strains, suggesting its potential as a treatment option in antibiotic-resistant infections .
  • Synergistic Effects with Other Antibiotics :
    Another research focused on the synergistic effects of this compound when combined with other antibiotics such as amoxicillin and ciprofloxacin. The combination therapy showed enhanced antibacterial activity, reducing MIC values significantly compared to monotherapy .
  • In Vivo Studies :
    In vivo studies conducted on murine models infected with Staphylococcus aureus showed that treatment with this compound led to a significant reduction in bacterial load compared to untreated controls. These findings indicate its potential for therapeutic use in systemic infections .

Properties

Molecular Formula

C13H12FNO3

Molecular Weight

249.24 g/mol

IUPAC Name

methyl 3-(7-fluoro-4-oxoquinolin-1-yl)propanoate

InChI

InChI=1S/C13H12FNO3/c1-18-13(17)5-7-15-6-4-12(16)10-3-2-9(14)8-11(10)15/h2-4,6,8H,5,7H2,1H3

InChI Key

PQLICBQHQCTYJK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN1C=CC(=O)C2=C1C=C(C=C2)F

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.